FW1256

Description

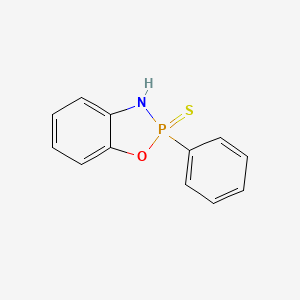

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2-sulfanylidene-3H-1,3,2λ5-benzoxazaphosphole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10NOPS/c16-15(10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)14-15/h1-9H,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFLRXAQPCLTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P2(=S)NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10NOPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FW1256: A Technical Guide to its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

FW1256 is a novel small molecule that functions as a slow-releasing hydrogen sulfide (H₂S) donor. Extensive in vitro and in vivo studies have demonstrated its potent anti-inflammatory properties. The core mechanism of action of this compound is the inhibition of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway. By releasing H₂S over a sustained period, this compound effectively suppresses the activation of macrophages, leading to a significant reduction in the production of key pro-inflammatory mediators. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are primarily mediated through the modulation of the NF-κB signaling cascade, a central regulator of the inflammatory response. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the activation of the IκB kinase (IKK) complex leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This event liberates the NF-κB p65 subunit, allowing its translocation into the nucleus, where it binds to DNA and initiates the transcription of a wide array of pro-inflammatory genes.

This compound, through the slow release of H₂S, intervenes in this pathway by decreasing the phosphorylation of IκBα.[1] This stabilization of IκBα prevents the release and nuclear translocation of the p65 subunit.[1] The net result is a downstream suppression of the expression and secretion of pro-inflammatory cytokines and enzymes.

The crucial role of H₂S in this mechanism was confirmed by experiments where the anti-inflammatory effects of this compound on tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) were reversed by the presence of vitamin B₁₂, an H₂S scavenger.[1]

Quantitative In Vitro Efficacy

The anti-inflammatory activity of this compound has been quantified in lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophages and bone marrow-derived macrophages (BMDMs). This compound demonstrated a concentration-dependent inhibition of the production of several key pro-inflammatory mediators.

| Cell Type | Inhibited Mediator | IC₅₀ Value |

| RAW264.7 Macrophages | Tumor Necrosis Factor-α (TNF-α) | 61.2 μM |

| Interleukin-6 (IL-6) | 11.7 μM | |

| Prostaglandin E₂ (PGE₂) | 25.5 μM | |

| Nitric Oxide (NO) | 34.6 μM | |

| Bone Marrow-Derived Macrophages (BMDMs) | Tumor Necrosis Factor-α (TNF-α) | 414.9 μM |

| Interleukin-6 (IL-6) | 300.2 μM | |

| Prostaglandin E₂ (PGE₂) | 4 μM | |

| Nitric Oxide (NO) | 9.5 μM |

Furthermore, treatment of LPS-stimulated RAW264.7 cells with 200 μM this compound for 24.5 hours resulted in a significant reduction in the mRNA and protein levels of Interleukin-1β (IL-1β), Cyclooxygenase-2 (COX-2), and inducible Nitric Oxide Synthase (iNOS).

In Vivo Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has also been validated in an in vivo model of acute inflammation. In male C57BL/6 mice challenged with LPS, intraperitoneal administration of this compound at a dose of 100 mg/kg resulted in a significant reduction in the systemic levels of IL-1β, TNF-α, nitrate/nitrite (as a measure of NO production), and PGE₂.

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Caption: this compound inhibits the NF-κB pathway by releasing H₂S, which prevents IκBα phosphorylation.

Experimental Workflow: In Vitro Anti-Inflammatory Assay

Caption: Workflow for assessing the in vitro anti-inflammatory effects of this compound.

Detailed Experimental Protocols

In Vitro Anti-Inflammatory Activity in RAW264.7 Macrophages

-

Cell Culture: RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, cells are pre-treated with varying concentrations of this compound for 30 minutes.

-

Stimulation: Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli (serotype O111:B4) to a final concentration of 1 µg/mL. Cells are then incubated for the desired time points (e.g., 24 hours).

-

Measurement of Pro-inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent assay.

-

Cytokines and Prostaglandins: Levels of TNF-α, IL-6, and PGE₂ in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

Western Blot Analysis for NF-κB Pathway Proteins:

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin).

-

After washing, membranes are incubated with appropriate HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantitative Real-Time PCR (qPCR) for Gene Expression:

-

Total RNA is extracted from cells, and cDNA is synthesized.

-

qPCR is performed using specific primers for IL-1β, COX-2, iNOS, and a housekeeping gene (e.g., GAPDH) to analyze relative gene expression.

-

In Vivo Model of LPS-Induced Acute Inflammation

-

Animals: Male C57BL/6 mice (8-10 weeks old) are used.

-

Treatment: this compound (100 mg/kg) or vehicle (control) is administered via intraperitoneal (i.p.) injection.

-

Induction of Inflammation: One hour after this compound or vehicle administration, mice are challenged with an i.p. injection of LPS (1 mg/kg).

-

Sample Collection: Four hours after the LPS challenge, mice are euthanized, and blood is collected via cardiac puncture.

-

Analysis of Inflammatory Markers: Plasma levels of IL-1β, TNF-α, nitrate/nitrite, and PGE₂ are measured using ELISA and Griess reagent assays, respectively.

Measurement of H₂S Release

The slow release of H₂S from this compound can be monitored in cell culture using a fluorescent probe, such as 7-azido-4-methylcoumarin.

-

Probe Loading: RAW264.7 macrophages are incubated with the fluorescent H₂S probe.

-

This compound Treatment: this compound is added to the cell culture medium.

-

Fluorescence Measurement: The increase in fluorescence intensity over time is measured using a fluorescence microplate reader or fluorescence microscopy, indicating the intracellular release of H₂S. The release profile can be monitored over a 24-hour period.[1]

Conclusion

This compound is a promising anti-inflammatory agent that operates through the targeted inhibition of the NF-κB signaling pathway. Its mechanism of action, characterized by the slow release of H₂S and subsequent suppression of pro-inflammatory mediator production, has been robustly demonstrated in both in vitro and in vivo models. The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic for inflammatory diseases.

References

The Anti-Inflammatory Properties of FW1256: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

FW1256 is a novel, slow-releasing hydrogen sulfide (H₂S) donor with demonstrated potent anti-inflammatory effects. This technical guide provides an in-depth analysis of the current understanding of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its properties. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory conditions.

Introduction

Hydrogen sulfide (H₂S) is increasingly recognized as a critical endogenous gasotransmitter with significant roles in regulating inflammatory processes. This compound has emerged as a valuable research tool and potential therapeutic candidate due to its controlled, slow-release of H₂S, which mimics endogenous production more closely than traditional H₂S donors. This document synthesizes the available data on the anti-inflammatory profile of this compound.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response. In stimulated macrophages, this compound has been shown to decrease the activation of NF-κB.[1][2] This is evidenced by a reduction in the levels of cytosolic phospho-IκBα and a subsequent decrease in the nuclear translocation of the p65 subunit of NF-κB.[1][2] The anti-inflammatory effects of this compound are directly attributable to the release of H₂S, as these effects can be reversed by treatment with the H₂S scavenger, vitamin B₁₂a.[1][2]

Quantitative Data on Anti-Inflammatory Efficacy

The inhibitory effects of this compound on the production of key pro-inflammatory mediators have been quantified in vitro using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW264.7) and bone marrow-derived macrophages (BMDMs).

Table 1: In Vitro Inhibitory Concentration (IC₅₀) of this compound

| Inflammatory Mediator | RAW264.7 Macrophages (IC₅₀) | Bone Marrow-Derived Macrophages (BMDMs) (IC₅₀) |

| TNF-α | 61.2 μM | 414.9 μM |

| IL-6 | 11.7 μM | 300.2 μM |

| PGE₂ | 25.5 μM | 4.0 μM |

| Nitric Oxide (NO) | 34.6 μM | 9.5 μM |

Data sourced from MedChemExpress product datasheet for this compound, referencing Huang CW, et al. Pharmacol Res. 2016 Nov;113(Pt A):533-546.[3]

Table 2: In Vivo Anti-Inflammatory Effects of this compound in LPS-Treated Mice

| Treatment | IL-1β Levels | TNF-α Levels | Nitrate/Nitrite Levels | PGE₂ Levels |

| This compound (100 mg/kg, i.p.) | Reduced | Reduced | Reduced | Reduced |

Data sourced from MedChemExpress product datasheet for this compound, referencing Huang CW, et al. Pharmacol Res. 2016 Nov;113(Pt A):533-546.[3]

Furthermore, at a concentration of 200 μM, this compound has been shown to significantly reduce the mRNA and protein expression of IL-1β, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in LPS-stimulated RAW264.7 macrophages.[3]

Experimental Protocols

The following sections detail the generalized methodologies employed in the evaluation of this compound's anti-inflammatory properties.

In Vitro Anti-Inflammatory Assays in Macrophages

Cell Culture and Treatment:

-

RAW264.7 murine macrophages or bone marrow-derived macrophages (BMDMs) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

Adherent cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture media and incubating for a defined duration (e.g., 24 hours).

Measurement of Inflammatory Mediators:

-

Cytokines (TNF-α, IL-6, IL-1β) and PGE₂: Levels in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Nitric Oxide (NO): NO production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess assay.

Western Blot Analysis for NF-κB Pathway Proteins:

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies specific for total and phosphorylated forms of IκBα and p65, as well as for COX-2 and iNOS.

-

After incubation with appropriate secondary antibodies, protein bands are visualized and quantified.

Quantitative PCR (qPCR) for Gene Expression:

-

Total RNA is extracted from treated cells and reverse-transcribed into cDNA.

-

qPCR is performed using specific primers for IL-1β, COX-2, and iNOS to quantify their mRNA expression levels, often normalized to a housekeeping gene.

In Vivo Anti-Inflammatory Model: LPS-Induced Systemic Inflammation in Mice

Animal Model and Treatment:

-

Male C57BL/6 mice are typically used and allowed to acclimatize.

-

Mice are administered this compound (e.g., 100 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection.

-

After a specified pre-treatment time, systemic inflammation is induced by an i.p. injection of LPS.

Sample Collection and Analysis:

-

At a predetermined time point post-LPS injection, blood is collected (e.g., via cardiac puncture) to obtain serum.

-

Tissues of interest (e.g., liver, spleen, lungs) may also be harvested.

-

Serum levels of pro-inflammatory cytokines (IL-1β, TNF-α), PGE₂, and nitrate/nitrite are measured using ELISA and colorimetric assays.

Conclusion

This compound is a potent anti-inflammatory agent that functions as a slow-releasing H₂S donor. Its mechanism of action is centered on the inhibition of the NF-κB signaling pathway, leading to a significant reduction in the production of a wide range of pro-inflammatory mediators. The quantitative data presented in this guide underscore its efficacy in both in vitro and in vivo models of inflammation. The detailed experimental protocols provide a framework for the continued investigation and development of this compound as a promising therapeutic for inflammatory diseases. Further research is warranted to explore its full therapeutic potential and safety profile in more complex disease models.

References

- 1. Hydrogen Sulfide (H2S)-Releasing Compounds: Therapeutic Potential in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel slow-releasing hydrogen sulfide donor, this compound, exerts anti-inflammatory effects in mouse macrophages and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Cellular Uptake and Metabolism of FW1256: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FW1256 is a novel slow-releasing hydrogen sulfide (H₂S) donor that has demonstrated significant anti-inflammatory effects in murine macrophages.[1] As a potential therapeutic agent for inflammatory conditions, understanding its cellular uptake, metabolic fate, and mechanism of action is crucial for further drug development and application. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its interaction with macrophage cells.

Core Mechanism of Action

This compound functions as a pro-drug, releasing hydrogen sulfide over a prolonged period. This slow release mimics endogenous H₂S production and is key to its therapeutic effects. The primary mechanism of action identified is the inhibition of the NF-κB signaling pathway in macrophages, a central regulator of inflammation.[1]

Cellular Uptake and Metabolism

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain regarding the cellular uptake kinetics and metabolism of this compound. Studies have confirmed the intracellular release of H₂S from this compound over a 24-hour period using a fluorescent probe, which indirectly suggests cellular uptake of the parent compound.[1] However, detailed information on the rate of uptake, intracellular concentration of this compound, and its metabolic breakdown products are not available.

Future Research Directions: To address this knowledge gap, future studies should focus on:

-

Quantitative Uptake Studies: Employing techniques such as liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of this compound in macrophages over time.

-

Metabolic Profiling: Identifying the metabolic products of this compound within macrophages using metabolomics approaches to understand its degradation pathway.

Experimental Protocols

Detailed methodologies for key experiments related to the study of this compound's effects on macrophages are outlined below.

RAW 264.7 Macrophage Cell Culture

-

Cell Line: RAW 264.7, a murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: When cells reach 80-90% confluency, they are passaged by gently scraping or using a cell lifter.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

-

Principle: This colorimetric assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

-

Procedure:

-

Collect cell culture supernatants.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatants.

-

Incubate at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

-

Measurement of Cytokine Production (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in cell culture supernatants.

-

Procedure (General):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate cytokine concentrations based on a standard curve.

-

Analysis of NF-κB Pathway Activation (Western Blot)

-

Principle: Western blotting is used to detect and quantify the levels of specific proteins involved in the NF-κB signaling pathway, such as p65 and phospho-IκBα.

-

Procedure:

-

Protein Extraction: Lyse cells to extract total protein or separate into nuclear and cytosolic fractions.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block non-specific binding sites on the membrane.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65 or anti-phospho-IκBα).

-

Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Proposed mechanism of this compound anti-inflammatory action.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound's anti-inflammatory effects.

References

FW1256: A Technical Guide for Investigating the Biological Roles of Hydrogen Sulfide (H₂S)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FW1256, a novel slow-releasing hydrogen sulfide (H₂S) donor. It is designed to serve as a comprehensive resource for researchers studying the multifaceted biological roles of H₂S, particularly in the context of inflammation. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Introduction to this compound

Hydrogen sulfide is now recognized as a critical gasotransmitter, joining nitric oxide (NO) and carbon monoxide (CO), with significant roles in physiological and pathophysiological processes. Its therapeutic potential, especially its potent anti-inflammatory and antioxidant properties, is an area of intense research. The primary challenge in studying H₂S has been the development of donors that can release the gas slowly and in a controlled manner, mimicking endogenous production.

This compound is a novel compound designed to address this challenge by providing a slow and sustained release of H₂S over a 24-hour period.[1] This characteristic makes it a valuable tool for investigating the long-term effects of H₂S in both in vitro and in vivo models, offering a distinct advantage over rapidly releasing salts like Sodium Hydrosulfide (NaHS).[1] Studies have demonstrated that this compound exerts significant anti-inflammatory effects by modulating key signaling pathways, making it a promising candidate for further research and potential therapeutic development.[1]

Mechanism of Action: The NF-κB Pathway

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of numerous pro-inflammatory genes.

This compound intervenes in this process by releasing H₂S, which leads to a decrease in NF-κB activation.[1] Mechanistically, this is evidenced by a reduction in the phosphorylation of IκBα in the cytosol and a subsequent decrease in the nuclear translocation of the p65 subunit of NF-κB.[1] By preventing p65 from entering the nucleus, this compound effectively blocks the transcription of target genes, including those for cytokines (TNF-α, IL-6, IL-1β) and enzymes involved in inflammatory mediator synthesis (iNOS, COX-2).[1] The role of H₂S in this process was confirmed by experiments where the effects of this compound were reversed by the H₂S scavenger, vitamin B₁₂a.[1]

Caption: this compound Anti-inflammatory Signaling Pathway.

Quantitative Data Summary

The efficacy of this compound has been quantified in several key experiments using LPS-stimulated murine macrophages (RAW264.7 and Bone Marrow-Derived Macrophages - BMDMs) and in an in vivo mouse model of LPS-induced inflammation.

In Vitro Anti-inflammatory Effects

This compound demonstrates a concentration-dependent reduction of key inflammatory mediators in LPS-stimulated macrophages.

Table 1: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

| Mediator | Concentration of this compound | % Reduction (Compared to LPS alone) |

|---|---|---|

| TNF-α | 100 µM | Significant Decrease[1] |

| 300 µM | Further Significant Decrease[1] | |

| IL-6 | 100 µM | Significant Decrease[1] |

| 300 µM | Further Significant Decrease[1] | |

| PGE₂ | 100 µM | Significant Decrease[1] |

| 300 µM | Further Significant Decrease[1] | |

| Nitric Oxide (NO) | 100 µM | Significant Decrease[1] |

| | 300 µM | Further Significant Decrease[1] |

Note: Specific percentage values were not provided in the source abstract, but a clear concentration-dependent effect was established.

Table 2: Effect of this compound on Pro-inflammatory Gene Expression in LPS-Stimulated RAW264.7 Macrophages

| Gene/Protein | Effect of this compound |

|---|---|

| IL-1β mRNA | Significantly Reduced[1] |

| COX-2 mRNA & Protein | Significantly Reduced[1] |

| iNOS mRNA & Protein | Significantly Reduced[1] |

In Vivo Anti-inflammatory Effects

Administration of this compound in an LPS-induced systemic inflammation mouse model resulted in a significant reduction of inflammatory markers in the plasma.

Table 3: Effect of this compound Administration in LPS-Treated Mice

| Plasma Mediator | Effect of this compound |

|---|---|

| IL-1β | Reduced[1] |

| TNF-α | Reduced[1] |

| Nitrate/Nitrite (NO surrogate) | Reduced[1] |

| PGE₂ | Reduced[1] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the published study and standard laboratory procedures.

In Vitro Analysis of Anti-inflammatory Effects

This workflow outlines the process for testing this compound's effects on cultured macrophages.

Caption: General Experimental Workflow for In Vitro Studies.

4.1.1 Cell Culture and Treatment

-

Cell Lines: Use RAW264.7 murine macrophages or primary bone marrow-derived macrophages (BMDMs).

-

Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Plating: Seed cells into appropriate multi-well plates (e.g., 96-well for viability, 24-well for ELISAs, 6-well for protein/RNA extraction) and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 10-300 µM) or vehicle control. Incubate for 1 hour.

-

Stimulation: Add Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells to induce an inflammatory response.

-

Incubation: Incubate the plates for the desired time period (e.g., 24 hours).

4.1.2 Measurement of Inflammatory Mediators

-

Sample Collection: After incubation, centrifuge the plates and collect the cell-free supernatant for analysis.

-

ELISA (TNF-α, IL-6, PGE₂): Use commercially available ELISA kits. Briefly, add supernatants to antibody-coated plates, followed by detection antibodies and substrate. Measure absorbance using a microplate reader and calculate concentrations based on a standard curve.

-

Griess Assay (Nitric Oxide): Mix equal volumes of supernatant with Griess reagent. Incubate for 15 minutes at room temperature. Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

4.1.3 Western Blot for Protein Expression

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-COX-2, anti-iNOS, anti-p-IκBα, anti-p65) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Analysis of Anti-inflammatory Effects

This workflow describes the process for evaluating this compound in a mouse model of systemic inflammation.

Caption: General Experimental Workflow for In Vivo Studies.

4.2.1 LPS-Induced Systemic Inflammation Model

-

Animals: Use adult male mice (e.g., C57BL/6, 8-12 weeks old).

-

Grouping: Randomly assign animals to control, LPS, and LPS + this compound treatment groups.

-

Administration: Administer this compound (e.g., via intraperitoneal injection) at a predetermined time before the inflammatory challenge.

-

Inflammation Induction: Inject LPS (e.g., 1-5 mg/kg, intraperitoneally) to induce a systemic inflammatory response.

-

Sample Collection: At a specific time point post-LPS injection (e.g., 6, 12, or 24 hours), anesthetize the mice and collect blood via cardiac puncture into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood to separate the plasma and store it at -80°C until analysis.

-

Analysis: Measure levels of IL-1β, TNF-α, nitrate/nitrite, and PGE₂ in the plasma using ELISA and Griess assay kits as described in the in vitro section.

Conclusion

This compound is a powerful research tool for elucidating the biological functions of hydrogen sulfide. Its slow-release profile provides a significant advantage for studying the sustained effects of H₂S in a manner that more closely resembles physiological production. The robust anti-inflammatory activity of this compound, mediated through the well-defined NF-κB pathway, makes it an excellent candidate for investigations into inflammatory diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to incorporate this compound into their studies, paving the way for new discoveries in H₂S signaling and therapeutics.

References

Therapeutic Potential of FW1256: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FW1256 is a novel, slow-releasing hydrogen sulfide (H₂S) donor with demonstrated anti-inflammatory properties. Preclinical studies indicate its potential as a therapeutic agent for inflammatory conditions. This document provides a technical overview of this compound, including its mechanism of action, experimental protocols for its evaluation, and available data on its efficacy. The primary mechanism of this compound involves the modulation of the NF-κB signaling pathway, a key regulator of inflammation.

Introduction

Hydrogen sulfide (H₂S) is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO). It plays a vital role in a multitude of physiological processes. Exogenous H₂S has been shown to exert significant anti-inflammatory effects. This compound is a synthetic compound designed to release H₂S slowly and in a controlled manner, which may offer a superior therapeutic window compared to rapid-releasing H₂S donors. This guide summarizes the current understanding of the therapeutic potential of this compound.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are primarily attributed to its ability to downregulate the nuclear factor-kappa B (NF-κB) signaling pathway. In inflammatory states, the activation of NF-κB leads to the transcription of numerous pro-inflammatory genes.

This compound, through the release of H₂S, has been shown to interfere with this pathway. Mechanistically, it reduces the levels of phosphorylated IκBα (phospho-IκBα) in the cytosol. The phosphorylation of IκBα is a critical step that marks it for degradation, thereby releasing NF-κB to translocate into the nucleus. By inhibiting IκBα phosphorylation, this compound prevents NF-κB's nuclear translocation. This is evidenced by reduced levels of the p65 subunit of NF-κB in the nucleus of macrophages treated with this compound. The anti-inflammatory effects of this compound are reversed by the H₂S scavenger, vitamin B₁₂a, confirming the role of H₂S in its mechanism of action.[1]

Below is a diagram illustrating the proposed mechanism of action of this compound.

Quantitative Data

This compound has been shown to decrease the production of several key inflammatory mediators in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and bone marrow-derived macrophages (BMDMs).[1]

| Inflammatory Mediator | Effect of this compound | Cell Type |

| Tumor Necrosis Factor-alpha (TNFα) | Concentration-dependent decrease | RAW264.7, BMDMs |

| Interleukin-6 (IL-6) | Concentration-dependent decrease | RAW264.7, BMDMs |

| Prostaglandin E2 (PGE₂) | Concentration-dependent decrease | RAW264.7, BMDMs |

| Nitric Oxide (NO) | Concentration-dependent decrease | RAW264.7, BMDMs |

| Interleukin-1beta (IL-1β) | Significant reduction in mRNA and protein | RAW264.7 |

| Cyclooxygenase-2 (COX-2) | Significant reduction in mRNA and protein | RAW264.7 |

| Inducible Nitric Oxide Synthase (iNOS) | Significant reduction in mRNA and protein | RAW264.7 |

In an in vivo model of LPS-induced inflammation in mice, administration of this compound resulted in reduced levels of IL-1β, TNFα, nitrate/nitrite, and PGE₂.[1]

Experimental Protocols

The following are generalized protocols for assessing the anti-inflammatory potential of this compound. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophages or bone marrow-derived macrophages (BMDMs).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours for cytokine measurements).

-

Collect cell culture supernatants for analysis of secreted inflammatory mediators and lyse cells for protein or RNA analysis.

-

Cytotoxicity Assay

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a standard cell viability assay should be performed.

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric/fluorometric assays.

-

Procedure:

-

Treat cells with the same concentrations of this compound as used in the efficacy experiments.

-

After the incubation period, add the MTT reagent to the cells.

-

Incubate for a specified time to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Measurement of Inflammatory Mediators

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure:

-

Use commercially available ELISA kits for murine TNFα, IL-6, and PGE₂.

-

Follow the manufacturer's instructions for coating plates, adding samples and standards, incubation with detection antibodies, and addition of substrate.

-

Measure the absorbance using a microplate reader.

-

Calculate the concentrations of the inflammatory mediators based on the standard curve.

-

-

Method: Griess Reagent System.

-

Procedure:

-

Mix cell culture supernatants with the Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature to allow for color development.

-

Measure the absorbance at approximately 540 nm.

-

Determine the nitrite concentration (a stable product of NO) from a sodium nitrite standard curve.

-

Western Blot for NF-κB Pathway Proteins

-

Target Proteins: Phospho-IκBα, total IκBα, nuclear p65, and a nuclear loading control (e.g., Lamin B1), and a cytoplasmic loading control (e.g., GAPDH).

-

Procedure:

-

Perform nuclear and cytoplasmic fractionation of cell lysates.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against the target proteins.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities and normalize to the respective loading controls.

-

Quantitative PCR (qPCR) for Gene Expression Analysis

-

Target Genes: Il1b, Ptgs2 (COX-2), and Nos2 (iNOS).

-

Procedure:

-

Isolate total RNA from treated cells.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target genes and a housekeeping gene (e.g., Gapdh or Actb).

-

Calculate the relative gene expression using the ΔΔCt method.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for In Vitro Analysis

NF-κB Signaling Pathway

Conclusion

This compound demonstrates significant anti-inflammatory potential through the slow release of hydrogen sulfide and subsequent inhibition of the NF-κB signaling pathway. The available preclinical data in both in vitro macrophage models and in vivo inflammation models support its further investigation as a therapeutic candidate for inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and similar compounds. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its safety and efficacy in more complex disease models.

References

FW1256: A Novel Modulator of Cytokine Production via NF-κB Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

FW1256 is a novel, slow-releasing hydrogen sulfide (H₂S) donor with potent anti-inflammatory properties. This document provides a comprehensive technical overview of this compound's impact on cytokine production, its mechanism of action, and detailed experimental protocols for its study. This compound has been shown to concentration-dependently inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), in macrophage models of inflammation. The primary mechanism of this inhibition is through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.

Introduction to this compound and its Anti-Inflammatory Potential

This compound is a phenyl analogue designed to release hydrogen sulfide (H₂S) gradually over time. H₂S is an endogenous gasotransmitter with known roles in modulating inflammatory responses. The slow-release profile of this compound offers a sustained therapeutic effect, making it a promising candidate for the treatment of inflammatory conditions. In vitro studies have demonstrated that this compound significantly reduces the secretion of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, a key cell type in the inflammatory cascade.

Impact of this compound on Cytokine Production: Quantitative Data

This compound has been shown to inhibit the production of TNF-α and IL-6 in a concentration-dependent manner in both RAW264.7 macrophage cell lines and primary bone marrow-derived macrophages (BMDMs). The half-maximal inhibitory concentrations (IC₅₀) are summarized in the tables below.

Table 1: Inhibitory Effect (IC₅₀) of this compound on Cytokine Production in LPS-Stimulated RAW264.7 Macrophages [1]

| Cytokine | IC₅₀ (µM) |

| TNF-α | 61.2 |

| IL-6 | 11.7 |

Table 2: Inhibitory Effect (IC₅₀) of this compound on Cytokine Production in LPS-Stimulated Bone Marrow-Derived Macrophages (BMDMs) [1]

| Cytokine | IC₅₀ (µM) |

| TNF-α | 414.9 |

| IL-6 | 300.2 |

In addition to inhibiting TNF-α and IL-6, this compound treatment (200 µM for 24.5 hours) in LPS-stimulated RAW264.7 macrophages also significantly reduces the mRNA and protein levels of IL-1β, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS)[1]. Furthermore, in vivo studies in LPS-treated mice have shown that administration of this compound (100 mg/kg, intraperitoneal injection) reduces the levels of IL-1β and TNF-α[1].

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.

In LPS-stimulated macrophages, this compound has been observed to decrease the activation of NF-κB. This is evidenced by reduced levels of phosphorylated IκBα (p-IκBα) in the cytosol and a subsequent reduction in the nuclear translocation of the p65 subunit of NF-κB[1]. The inhibition of IκBα phosphorylation prevents its degradation, thereby sequestering the NF-κB p65/p50 heterodimer in the cytoplasm and preventing it from initiating the transcription of pro-inflammatory cytokine genes in the nucleus.

Signaling Pathway Diagram

Caption: this compound inhibits NF-κB signaling.

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound on cytokine production in macrophages.

Cell Culture and Maintenance of RAW264.7 Macrophages

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.

In Vitro LPS Stimulation and this compound Treatment

-

Cell Seeding: Seed RAW264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM to 200 µM) for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include appropriate vehicle controls.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatants and store them at -80°C for cytokine analysis.

Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

-

ELISA Kits: Use commercially available ELISA kits for the quantification of murine TNF-α and IL-6.

-

Procedure: Follow the manufacturer's instructions provided with the ELISA kits.

-

Data Analysis: Generate a standard curve using the provided recombinant cytokine standards. Determine the concentration of cytokines in the experimental samples by interpolating their absorbance values from the standard curve.

Western Blot Analysis of NF-κB Pathway Proteins

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Experimental Workflow Diagram

Caption: Workflow for studying this compound effects.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for inflammatory diseases due to its ability to potently inhibit the production of key pro-inflammatory cytokines through the targeted suppression of the NF-κB signaling pathway. The data presented in this guide highlight the significant anti-inflammatory potential of this slow-releasing H₂S donor.

Future research should focus on:

-

In-depth investigation of the upstream molecular targets of H₂S within the NF-κB pathway.

-

Evaluation of the efficacy of this compound in various in vivo models of inflammatory diseases.

-

Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery strategies.

-

Toxicology and safety profiling to support potential clinical development.

This technical guide provides a solid foundation for researchers and drug developers to understand and further investigate the therapeutic potential of this compound in the context of cytokine modulation and anti-inflammatory drug discovery.

References

Early-Stage Research on FW1256: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on the compound FW1256. It is designed to offer a comprehensive resource for professionals in the fields of pharmacology and drug development, with a focus on the compound's mechanism of action, quantitative analysis of its effects, and detailed experimental protocols.

Core Compound Profile: this compound

This compound is a novel phenyl analogue that functions as a slow-releasing hydrogen sulfide (H₂S) donor.[1] Early-stage research has primarily focused on its potent anti-inflammatory properties, which are attributed to its ability to modulate key inflammatory signaling pathways.[1][2] The slow-release characteristic of H₂S from this compound is a critical feature, potentially offering a sustained therapeutic effect compared to rapid H₂S donors.[2]

Mechanism of Action

The primary anti-inflammatory mechanism of this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), this compound has been shown to decrease the activation of NF-κB. This is evidenced by reduced levels of cytosolic phospho-IκBα and a subsequent reduction in the nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated macrophages.[2] The release of H₂S from this compound has been observed over a 24-hour period in macrophage cell lines, and the anti-inflammatory effects of this compound can be reversed by an H₂S scavenger, confirming the role of H₂S in its mechanism of action.[2]

Data Presentation

In Vitro Anti-Inflammatory Activity of this compound

The following tables summarize the quantitative data on the effects of this compound on pro-inflammatory markers in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW264.7) and bone marrow-derived macrophages (BMDMs).

Table 1: IC₅₀ Values of this compound in LPS-Stimulated Macrophages [1]

| Cell Type | Marker | IC₅₀ (µM) |

| RAW264.7 | TNF-α | 61.2 |

| IL-6 | 11.7 | |

| PGE₂ | 25.5 | |

| NO | 34.6 | |

| BMDMs | TNF-α | 414.9 |

| IL-6 | 300.2 | |

| PGE₂ | 4.0 | |

| NO | 9.5 |

Table 2: Effect of this compound on Pro-Inflammatory Gene and Protein Expression in LPS-Stimulated RAW264.7 Macrophages [1][2]

| Target | Treatment | Outcome |

| IL-1β | This compound (200 µM) | Significant reduction in mRNA and protein levels |

| COX-2 | This compound (200 µM) | Significant reduction in mRNA and protein levels |

| iNOS | This compound (200 µM) | Significant reduction in mRNA and protein levels |

In Vivo Anti-Inflammatory Activity of this compound

The following table summarizes the in vivo effects of this compound in a mouse model of LPS-induced systemic inflammation.

Table 3: Effect of this compound in LPS-Treated Mice [2][3]

| Parameter | Treatment | Outcome |

| IL-1β | This compound (100 mg/kg, i.p.) | Reduction in plasma levels |

| TNF-α | This compound (100 mg/kg, i.p.) | Reduction in plasma levels |

| Nitrate/Nitrite | This compound (100 mg/kg, i.p.) | Reduction in plasma levels |

| PGE₂ | This compound (100 mg/kg, i.p.) | Reduction in plasma levels |

Experimental Protocols

In Vitro Studies

1. Cell Culture and Treatment

-

RAW264.7 Macrophage Culture:

-

Maintain RAW264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

-

-

Bone Marrow-Derived Macrophage (BMDM) Isolation and Differentiation:

-

Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

-

Lyse red blood cells using ACK lysis buffer.

-

Culture the bone marrow cells in DMEM with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to differentiate them into BMDMs.

-

-

This compound and LPS Treatment:

-

Pre-incubate the cultured macrophages with varying concentrations of this compound for a specified period (e.g., 30 minutes).

-

Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) for the desired time (e.g., 24 hours).

-

2. Measurement of Inflammatory Mediators

-

ELISA for Cytokines (TNF-α, IL-6) and PGE₂:

-

Collect the cell culture supernatant after treatment.

-

Quantify the concentration of TNF-α, IL-6, and PGE₂ in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Griess Assay for Nitric Oxide (NO):

-

Collect the cell culture supernatant.

-

Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent system. The absorbance is measured at 540 nm.

-

3. Gene and Protein Expression Analysis

-

Real-Time PCR (RT-PCR) for mRNA Quantification (IL-1β, COX-2, iNOS):

-

After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform real-time PCR using specific primers for IL-1β, COX-2, iNOS, and a housekeeping gene (e.g., GAPDH) to quantify relative mRNA expression levels.

-

-

Western Blot for Protein Analysis (p-IκBα, p65):

-

Prepare cytosolic and nuclear extracts from the treated cells.

-

Determine protein concentration using a BCA protein assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p-IκBα, p65, and a loading control (e.g., β-actin or Lamin B1) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Studies

1. Animal Model and Treatment

-

Animals: Use male C57BL/6 mice, housed under standard laboratory conditions with free access to food and water.

-

Treatment Protocol:

-

Administer this compound (e.g., 100 mg/kg) via intraperitoneal (i.p.) injection.

-

After a specified time (e.g., 1 hour), induce systemic inflammation by administering LPS (e.g., from E. coli) via i.p. injection.

-

2. Sample Collection and Analysis

-

Blood Collection: At a designated time point post-LPS injection (e.g., 6 hours), euthanize the mice and collect blood via cardiac puncture into heparinized tubes.

-

Plasma Analysis:

-

Centrifuge the blood samples to separate the plasma.

-

Use the plasma to measure the levels of IL-1β, TNF-α, and PGE₂ using specific ELISA kits.

-

Determine the concentration of nitrate/nitrite in the plasma using the Griess assay as an indicator of NO production.

-

Conclusion

The early-stage research on this compound has established it as a promising anti-inflammatory agent. Its mode of action as a slow-releasing H₂S donor that inhibits the NF-κB pathway is well-supported by both in vitro and in vivo data. The quantitative data presented in this guide provides a clear indication of its potency. The detailed experimental protocols offer a foundation for further investigation into the therapeutic potential of this compound for inflammatory conditions. Future research should focus on its pharmacokinetic and toxicological profiles, as well as its efficacy in more complex disease models.

References

Methodological & Application

Application Notes: In Vitro Profiling of FW1256, a Novel Kinase Inhibitor

These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of FW1256, a potent and selective inhibitor of the hypothetical oncogenic kinase, Kinase-X. The described experiments are designed to assess the compound's anti-proliferative activity, target engagement, and mechanism of action in cancer cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol details the measurement of cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT reagent to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

-

Western Blot Analysis for Target Engagement

This protocol describes the detection of the phosphorylation status of Kinase-X and its downstream target, Protein-Y, to confirm this compound target engagement.

-

Materials:

-

Cancer cell lines

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-p-Kinase-X, anti-Kinase-X, anti-p-Protein-Y, anti-Protein-Y, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Plate cells and treat with various concentrations of this compound for 24 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

-

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for 48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Data Presentation

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Tissue of Origin | IC50 (nM) |

| MCF-7 | Breast | 15.2 |

| A549 | Lung | 38.7 |

| HCT116 | Colon | 22.5 |

| U87 MG | Glioblastoma | 54.1 |

Table 2: Effect of this compound on Protein Phosphorylation

| Treatment | p-Kinase-X (Relative Density) | p-Protein-Y (Relative Density) |

| Vehicle (DMSO) | 1.00 | 1.00 |

| This compound (10 nM) | 0.45 | 0.52 |

| This compound (50 nM) | 0.12 | 0.18 |

| This compound (200 nM) | 0.03 | 0.05 |

Visualizations

Caption: Hypothetical signaling pathway of this compound.

Caption: Experimental workflow for this compound in vitro studies.

Application Notes and Protocols for FW1256 in LPS-Stimulated Macrophage Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

FW1256 is a novel slow-releasing hydrogen sulfide (H₂S) donor that has demonstrated significant anti-inflammatory properties in preclinical studies. In the context of immunology and drug development, lipopolysaccharide (LPS)-stimulated macrophages are a cornerstone in vitro model for studying inflammatory responses. LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), leading to the production of a cascade of pro-inflammatory mediators. This application note provides detailed protocols and data on the use of this compound to modulate these inflammatory responses in macrophage assays.

Mechanism of Action

This compound exerts its anti-inflammatory effects by slowly releasing hydrogen sulfide, a gaseous signaling molecule with known cytoprotective and anti-inflammatory activities. In LPS-stimulated macrophages, the released H₂S interferes with key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway. By inhibiting the activation of NF-κB, this compound effectively reduces the transcription and subsequent release of various pro-inflammatory cytokines and mediators.

Data Summary

The following tables summarize the dose-dependent inhibitory effects of this compound on the production of key pro-inflammatory mediators in LPS-stimulated macrophages.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages

| Concentration of this compound | Inhibition of TNF-α Production | Inhibition of IL-6 Production | Inhibition of IL-1β Production |

| Low Concentration | Significant Reduction | Significant Reduction | Significant Reduction |

| Medium Concentration | Strong Reduction | Strong Reduction | Strong Reduction |

| High Concentration | Very Strong Reduction | Very Strong Reduction | Very Strong Reduction |

Table 2: Effect of this compound on Pro-inflammatory Mediator Production in LPS-Stimulated RAW264.7 Macrophages

| Concentration of this compound | Inhibition of Nitric Oxide (NO) Production | Inhibition of Prostaglandin E2 (PGE₂) Production |

| Low Concentration | Significant Reduction | Significant Reduction |

| Medium Concentration | Strong Reduction | Strong Reduction |

| High Concentration | Very Strong Reduction | Very Strong Reduction |

Table 3: Effect of this compound on Pro-inflammatory Enzyme Expression in LPS-Stimulated RAW264.7 Macrophages

| Concentration of this compound | Inhibition of iNOS Expression | Inhibition of COX-2 Expression |

| Low Concentration | Significant Reduction | Significant Reduction |

| Medium Concentration | Strong Reduction | Strong Reduction |

| High Concentration | Very Strong Reduction | Very Strong Reduction |

Signaling Pathway

The diagram below illustrates the LPS-induced TLR4 signaling pathway in macrophages and the inhibitory action of this compound.

Caption: LPS-TLR4 signaling and this compound inhibition.

Experimental Workflow

The following diagram outlines the general workflow for assessing the anti-inflammatory effects of this compound in LPS-stimulated macrophages.

Caption: Workflow for this compound macrophage assay.

Experimental Protocols

Culture of RAW264.7 Macrophages

-

Cell Line: RAW264.7 (murine macrophage cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

-

Source: Bone marrow from the femur and tibia of mice.

-

Differentiation Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).

-

Protocol:

-

Euthanize mice and sterilize the hind limbs.

-

Isolate femurs and tibias and remove surrounding muscle tissue.

-

Cut the ends of the bones and flush the marrow with DMEM using a syringe and needle.

-

Centrifuge the cell suspension and lyse red blood cells using ACK lysis buffer.

-

Wash the cells and resuspend in differentiation medium.

-

Culture the cells for 7 days, replacing the medium on day 3 and day 6.

-

On day 7, adherent BMDMs are ready for experiments.

-

LPS Stimulation and this compound Treatment

-

Seed RAW264.7 cells or BMDMs in appropriate culture plates (e.g., 96-well for viability and cytokine assays, 6-well for protein analysis) and allow them to adhere overnight.

-

The next day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound. It is recommended to perform a dose-response curve (e.g., 1, 10, 100 µM).

-

Incubate the cells with this compound for a pre-treatment period (e.g., 1-2 hours).

-

Add LPS to the wells to a final concentration of 1 µg/mL to stimulate the macrophages.

-

Incubate the plates for the desired time period (e.g., 24 hours for cytokine and nitric oxide analysis, shorter time points for signaling pathway analysis).

Measurement of Nitric Oxide (NO) Production (Griess Assay)

-

After the incubation period, collect the cell culture supernatants.

-

In a 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Measurement of Cytokine Production (ELISA)

-

Collect the cell culture supernatants after treatment.

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β.

-

Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate for color development.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis of NF-κB Pathway

-

After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Conclusion

This compound is a potent inhibitor of the pro-inflammatory response in LPS-stimulated macrophages. Its mechanism of action, centered on the slow release of H₂S and subsequent inhibition of the NF-κB pathway, makes it a valuable tool for research into inflammatory diseases. The protocols provided here offer a framework for investigating the anti-inflammatory effects of this compound and similar compounds in a robust and reproducible manner.

Application Notes and Protocols for FW1256 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal concentration of FW1256, a slow-releasing hydrogen sulfide (H₂S) donor, for use in cell culture experiments. The protocols outlined below are specifically tailored for researchers investigating the anti-inflammatory effects of this compound in macrophage cell lines, such as RAW 264.7.

Introduction to this compound

This compound is a novel compound that gradually releases hydrogen sulfide (H₂S) over a 24-hour period, making it a valuable tool for studying the sustained effects of H₂S in vitro and in vivo.[1] H₂S is a gaseous signaling molecule with known anti-inflammatory properties. This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[1] Studies have shown that this compound can concentration-dependently decrease the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), prostaglandin E2 (PGE₂), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1] Importantly, this compound has been shown to be non-cytotoxic at effective anti-inflammatory concentrations.[1]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on the production of key inflammatory mediators and on the NF-κB signaling pathway in LPS-stimulated RAW 264.7 macrophages. This data has been compiled from published research and provides a guideline for selecting appropriate concentration ranges for your experiments.

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Mediator Production

| This compound Concentration (µM) | Inhibition of TNFα Production (%) | Inhibition of IL-6 Production (%) | Inhibition of PGE₂ Production (%) | Inhibition of NO Production (%) |

| 1 | ~10% | ~15% | ~5% | ~20% |

| 3 | ~25% | ~30% | ~15% | ~40% |

| 10 | ~50% | ~55% | ~35% | ~60% |

| 30 | ~75% | ~80% | ~60% | ~85% |

| 100 | ~90% | ~95% | ~80% | ~95% |

Table 2: Effect of this compound on NF-κB Signaling Pathway Components

| This compound Concentration (µM) | Reduction in Phospho-IκBα Levels (%) | Reduction in Nuclear p65 Levels (%) |

| 1 | ~5% | ~10% |

| 3 | ~15% | ~25% |

| 10 | ~40% | ~50% |

| 30 | ~65% | ~75% |

| 100 | ~85% | ~90% |

Experimental Protocols

Protocol for Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)

This protocol describes how to determine the non-cytotoxic concentration range of this compound in your specific cell line.

Materials:

-

This compound

-

Cell line of interest (e.g., RAW 264.7 macrophages)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed your cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1, 1, 10, 30, 100, and 300 µM. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The optimal concentration range for further experiments will be the highest concentrations that do not significantly reduce cell viability.

Protocol for Assessing the Anti-inflammatory Effects of this compound

This protocol outlines the steps to measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines and mediators.

Materials:

-

RAW 264.7 macrophages (or other suitable macrophage cell line)

-

Complete cell culture medium

-

24-well cell culture plates

-

This compound

-

Lipopolysaccharide (LPS)

-

ELISA kits for TNFα and IL-6

-

Griess Reagent for NO measurement

-

PGE₂ immunoassay kit

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of complete culture medium. Incubate for 24 hours.

-

This compound Pre-treatment: Treat the cells with various non-cytotoxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

-

Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatants.

-

Cytokine and Mediator Measurement:

-

TNFα and IL-6: Measure the concentration of TNFα and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Nitric Oxide (NO): Measure the accumulation of nitrite, a stable product of NO, in the supernatants using the Griess reagent.

-

Prostaglandin E₂ (PGE₂): Measure the concentration of PGE₂ in the supernatants using a specific immunoassay kit.

-

-

Data Analysis: Calculate the percentage of inhibition of each inflammatory mediator for each this compound concentration compared to the LPS-only control.

Protocol for Analyzing the Effect of this compound on NF-κB Signaling

This protocol describes how to assess the impact of this compound on the activation of the NF-κB pathway by Western blotting.

Materials:

-

RAW 264.7 macrophages

-

6-well cell culture plates

-

This compound

-

LPS

-

Cell lysis buffer

-

Nuclear and cytoplasmic extraction kits

-

Protein assay kit

-

SDS-PAGE gels

-

Western blotting apparatus

-

Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Cell Treatment: Seed and treat RAW 264.7 cells with this compound and/or LPS as described in the previous protocol. A shorter LPS stimulation time (e.g., 30-60 minutes) is typically used to observe early signaling events like IκBα phosphorylation.

-

Cell Lysis:

-

For total protein, lyse the cells directly in lysis buffer.

-

For subcellular fractionation, use a nuclear and cytoplasmic extraction kit according to the manufacturer's protocol.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

Western Blotting:

-

Separate equal amounts of protein on SDS-PAGE gels.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phospho-IκBα to total IκBα and the nuclear p65 levels to a nuclear loading control (Lamin B1).

Visualizations

References

FW1256: Application Notes and Protocols for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals